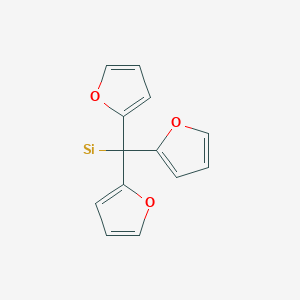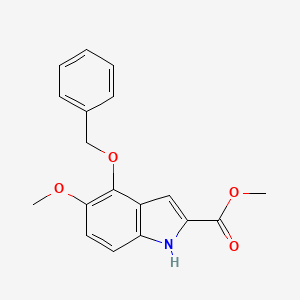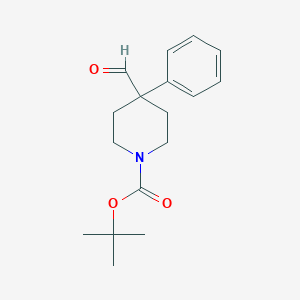
Cbz-4-Bromo-L-Phenylalanine
Overview
Description
Cbz-4-Bromo-L-Phenylalanine, also known as N-α-Carbobenzoxy-4-bromo-L-phenylalanine, is a derivative of L-phenylalanine. This compound is characterized by the presence of a bromine atom at the para position of the phenyl ring and a carbobenzoxy (Cbz) protecting group on the amino group. It is commonly used in peptide synthesis and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cbz-4-Bromo-L-Phenylalanine typically involves the bromination of L-phenylalanine followed by the protection of the amino group with a carbobenzoxy group. The process can be summarized as follows:
Bromination: L-phenylalanine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. This results in the formation of 4-bromo-L-phenylalanine.
Protection: The amino group of 4-bromo-L-phenylalanine is then protected by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This yields this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Cbz-4-Bromo-L-Phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common.
Peptide Coupling: The compound is frequently used in peptide synthesis, where the Cbz group protects the amino group during coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, thiourea, or alkoxides in solvents such as dimethylformamide (DMF) or ethanol.
Peptide Coupling: Coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts like 1-hydroxybenzotriazole (HOBt).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Peptides: When used in peptide synthesis, the major products are peptides with the this compound residue incorporated.
Scientific Research Applications
Cbz-4-Bromo-L-Phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Incorporated into proteins to study protein structure and function.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Cbz-4-Bromo-L-Phenylalanine depends on its application. In peptide synthesis, the Cbz group protects the amino group, preventing unwanted side reactions. The bromine atom can participate in substitution reactions, allowing for the introduction of various functional groups. In biological systems, the compound can be incorporated into proteins, where it may affect protein folding, stability, and function.
Comparison with Similar Compounds
Cbz-4-Bromo-L-Phenylalanine can be compared with other similar compounds such as:
Cbz-L-Phenylalanine: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-L-Phenylalanine: Lacks the Cbz protecting group, making it more reactive but less suitable for peptide synthesis.
Cbz-4-Iodo-L-Phenylalanine: Contains an iodine atom instead of bromine, which can lead to different reactivity and applications.
This compound is unique due to the combination of the bromine atom and the Cbz protecting group, making it a versatile intermediate in organic synthesis and peptide chemistry.
Properties
IUPAC Name |
(2S)-3-(4-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPFGOGDPWWISR-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-2,3,3-trifluoroprop-1-enyl] 4-methylbenzenesulfonate](/img/structure/B3243481.png)






![3-Methyl-6-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B3243536.png)





![[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]methyl benzoate](/img/structure/B3243587.png)
